6,7-dihydro-3H-pteridin-4-one

Description

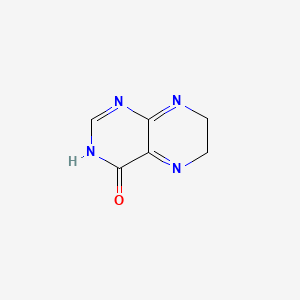

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6N4O |

|---|---|

Molecular Weight |

150.14 g/mol |

IUPAC Name |

6,7-dihydro-3H-pteridin-4-one |

InChI |

InChI=1S/C6H6N4O/c11-6-4-5(9-3-10-6)8-2-1-7-4/h3H,1-2H2,(H,8,9,10,11) |

InChI Key |

GAONJGYKEMDOIG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C2C(=N1)C(=O)NC=N2 |

Origin of Product |

United States |

Chemical Profile of 6,7 Dihydro 3h Pteridin 4 One

Systematic and Common Names

The compound is systematically named according to IUPAC nomenclature, which clarifies its structure. Common names are also frequently used in literature, reflecting its discovery and role in biological contexts.

| Name Type | Name |

| IUPAC Name | 2-amino-7,8-dihydro-3H-pteridin-4-one veeprho.com |

| Alternate IUPAC Name | 6,7-dihydro-3H-pteridin-4-one smolecule.com |

| Common Name | 7,8-Dihydropterin (B103510) veeprho.compharmaffiliates.com |

| Synonym | 2-Amino-7,8-dihydro-4(3H)-pteridinone pharmaffiliates.com |

Aza-Wittig Reaction Approaches for Pteridinone Skeletons

Chemical Formula and Molecular Weight

The elemental composition and mass of the molecule are fundamental identifiers.

Chemical Formula: C₆H₇N₅O pharmaffiliates.com

Molecular Weight: 165.16 g/mol pharmaffiliates.com

Exact Mass: 150.05416083 g/mol smolecule.com

Halogenation and Introduction of Various Side Chains

Key Structural Features

This compound is built upon the pteridine (B1203161) bicyclic system, which consists of a pyrimidine (B1678525) ring fused to a pyrazine (B50134) ring. derpharmachemica.com The "6,7-dihydro" designation indicates that the double bond between carbons at positions 6 and 7 in the pyrazine ring is saturated. The "-4-one" suffix signifies a carbonyl group at position 4 of the pteridine ring. An amino group is present at the 2-position, making it a pterin (B48896) derivative. The presence of the dihydropyrazine (B8608421) ring is a key feature, distinguishing it from fully aromatic pterins and fully reduced tetrahydropterins. This partial saturation makes the ring non-planar and is crucial for its chemical reactivity and biological function.

Chemical Reactivity and Transformation Mechanisms of 6,7 Dihydro 3h Pteridin 4 One

Redox Chemistry of Dihydropteridinone Systems

The redox chemistry of dihydropteridinones is central to their function and stability. Pterins can exist in three primary redox states: the fully oxidized, the semi-reduced (dihydro), and the fully reduced (tetrahydro) forms. nih.gov These states are interconvertible through reactions involving the transfer of two electrons and two protons. nih.gov

Characterization of Oxidation States and Interconversions

The pteridine (B1203161) ring system features multiple nitrogen atoms, which influences its electronic structure and allows for various oxidation states. wikipedia.org The primary oxidation states for pterin-based compounds are:

Tetrahydro- form: This is the fully reduced state and is often the most biologically active form, participating in numerous enzymatic reactions. nih.govresearchgate.net However, tetrahydropteridines are highly susceptible to oxidation, which can make their isolation and study challenging. orientjchem.org

Dihydro- form: This semi-reduced state, which includes 6,7-dihydro-3H-pteridin-4-one, is an intermediate in many redox processes. The stability and reactivity of the dihydro form are influenced by its specific tautomeric structure. nih.gov

Oxidized form: This is the fully oxidized state of the pteridine ring.

The interconversion between these states is a key aspect of their chemistry. For instance, the oxidation of tetrahydropteridines can be readily achieved, while the reduction of oxidized pterins to the tetrahydro state often requires methods like catalytic hydrogenation. nih.gov The stability of these reduced forms can be influenced by substituents on the pteridine ring; electron-withdrawing groups, for example, can help to stabilize the molecule for easier separation. orientjchem.org

Table 1: Oxidation States of Pterin (B48896) Systems

| Oxidation State | Description | Key Characteristics |

|---|---|---|

| Tetrahydro- | Fully reduced pyrazine (B50134) ring | Highly reactive to oxidation, often biologically active. nih.govorientjchem.org |

| Dihydro- | Partially reduced pyrazine ring | Intermediate in redox reactions, stability depends on tautomer. nih.gov |

Mechanisms of Aerobic Degradation and Stability in Research Media

Dihydropteridinone systems, particularly the tetrahydro forms, are prone to aerobic degradation. The aerobic degradation of 5,6,7,8-tetrahydrobiopterin at neutral pH, for example, is catalyzed by peroxidase and results in the formation of quinonoid 7,8-dihydro(6H)biopterin. nih.gov This intermediate can then lose its side chain to yield 7,8-dihydro(3H)pterin. nih.gov This 7,8-dihydropterin (B103510) can exist in equilibrium with a small amount of its covalent hydrate, 6-hydroxy-5,6,7,8-tetrahydropterin, which is then irreversibly oxidized. nih.gov

The stability of dihydropterins in aqueous solutions exposed to air is highly dependent on the substituents present on the ring. researchgate.net Derivatives with electron-donating groups, such as 7,8-dihydro-6-methylpterin, are more reactive and undergo oxidation of the pterin moiety. researchgate.net In contrast, compounds like 7,8-dihydroxanthopterin are relatively stable, with negligible degradation over several days. researchgate.net The degradation process often involves the reaction with dissolved oxygen (autooxidation). researchgate.net

Nucleophilic and Electrophilic Reactions of the Pteridinone Nucleus

The electron-deficient nature of the pteridine ring system, a consequence of its multiple nitrogen atoms, makes all carbon atoms within the ring susceptible to nucleophilic attack. herts.ac.uk This reactivity is a cornerstone of the synthetic chemistry of pteridinones.

Nucleophilic substitution reactions are common, particularly when a good leaving group is present on the pteridine ring. herts.ac.uk For instance, chloro-substituted pteridines can undergo nucleophilic substitution with various nucleophiles like alcohols, phenols, or amines. The fused pteridine nucleus can also form adducts with nucleophiles such as water, amines, and alcohols, primarily at the C-4 and C-7 positions. orientjchem.org

While the electron-deficient character of the pteridine ring generally disfavors electrophilic substitution, these reactions can occur under specific conditions. uoanbar.edu.iq The presence of electron-donating groups on the ring can facilitate electrophilic attack. For example, quantum mechanical calculations suggest that a methoxy (B1213986) substituent at the 6-position increases electron density at the 7-position, potentially enhancing its reactivity towards electrophiles. vulcanchem.com

Tautomerism and Isomerization Research in Dihydropteridinone Systems

Tautomerism is a prevalent feature in pteridine derivatives, and the structural formulas should ideally represent the most stable tautomer. orientjchem.org The keto-enol tautomerism is a significant aspect, with the equilibrium generally favoring the keto form, as seen in 2-amino-4(3H)-pteridone. nih.govwikipedia.org For the unsubstituted pterin, at least five different tautomers are commonly cited. wikipedia.org

In dimethyl sulfoxide (B87167) solution, certain pteridinetrione derivatives have been shown to exist as a mixture of two tautomeric forms: a ketone and an enol form. researchgate.net The equilibrium between these tautomers can be influenced by the nature of substituents on the pteridine ring, with electron-donating groups favoring the ketone form and electron-withdrawing groups shifting the equilibrium towards the enol form. researchgate.net

Isomerization, such as the cis-trans conformational changes, is another important transformation in these systems. nih.govnih.gov Research into the isomerization of various organic molecules has benefited from techniques that can characterize the transition states involved in these processes. nih.gov For pteridine systems, understanding isomerization is crucial as different isomers can exhibit distinct biological activities and chemical properties.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5,6,7,8-tetrahydrobiopterin |

| quinonoid 7,8-dihydro(6H)biopterin |

| 7,8-dihydro(3H)pterin |

| 6-hydroxy-5,6,7,8-tetrahydropterin |

| 7,8-dihydro-6-methylpterin |

| 7,8-dihydroxanthopterin |

| 2-amino-4(3H)-pteridone |

Chemical Reactivity and Properties

Stability and Solubility

Dihydropterins like 6,7-dihydro-3H-pteridin-4-one are generally less stable than their fully oxidized aromatic counterparts. They are susceptible to oxidation, especially in the presence of air (autoxidation), which can lead to the formation of the corresponding aromatic pterin (B48896). psu.eduebi.ac.uk This reactivity is a key aspect of their biological function. The stability can be influenced by substituents on the ring system. For example, alkyl groups at the 7-position can block certain degradation pathways. psu.edu The solubility of pteridines varies greatly depending on the substituents. The parent compound has limited solubility in water but can be dissolved in acidic or basic solutions due to the presence of acidic and basic functional groups.

Mass Spectrometry (ESI-MS) for Structural Confirmation

Important Chemical Reactions

Oxidation: The most prominent reaction of 7,8-dihydropterins is their oxidation to the corresponding fully aromatic pterin. This can occur via autoxidation or by using various oxidizing agents. psu.edugoogle.com This process is central to their role in enzymatic reactions where they may be regenerated.

Reduction: Further reduction of the dihydropterin ring system can yield the corresponding 5,6,7,8-tetrahydropterin. This is typically achieved through catalytic hydrogenation and is a key step in the synthesis of tetrahydrobiopterin (B1682763) and related cofactors. psu.edu

Substitution: The pteridine (B1203161) ring is electron-deficient, making it susceptible to nucleophilic attack, particularly on substituted derivatives with good leaving groups. herts.ac.uk The substituents on the ring can also undergo reactions. For example, a methyl group at the C-6 position can be activated for reactions like bromination or oxidation to a formyl or carboxyl group, providing a handle for further synthetic modifications. psu.eduresearchgate.net

Hydration: Spectroscopic evidence has shown that 7,8-dihydropterins can undergo reversible addition of water across the C5-C6 double bond, forming an intermediate quinonoid 6-hydroxy-7,8-dihydro(6H)pterin. ebi.ac.uk

Biochemical Roles and Metabolic Pathway Research Involving 6,7 Dihydro 3h Pteridin 4 One

Dihydropteridinone as a Precursor in Cofactor Biosynthesis Pathways

The 6,7-dihydropteridin-4-one core structure is integral to the de novo synthesis and salvage pathways of essential cofactors, including tetrahydrobiopterin (B1682763) (BH4) and various forms of folate.

Role in Tetrahydrobiopterin (BH4) Biosynthesis Pathway Investigations

Tetrahydrobiopterin (BH4) is an indispensable cofactor for several critical enzymes, including aromatic amino acid hydroxylases and nitric oxide synthases. researchgate.netnih.gov The biosynthesis of BH4 is a multi-step process that originates from guanosine (B1672433) triphosphate (GTP). np-mrd.org Dihydropterin derivatives are key intermediates in this pathway.

Research on human liver extracts has been instrumental in elucidating the steps of BH4 biosynthesis from dihydroneopterin triphosphate. nih.govresearchgate.net These studies have shown that the conversion involves enzymes such as a phosphate-eliminating enzyme and sepiapterin (B94604) reductase, requiring Mg2+ and NADPH as cofactors. nih.govresearchgate.net One of the identified intermediates in this process is 6-(1'-hydroxy-2'-oxopropyl)-5,6,7,8-tetrahydropterin, which possesses a tetrahydropterin (B86495) core. nih.govresearchgate.net

Furthermore, the salvage pathway for BH4 involves the reduction of its oxidized form, 7,8-dihydrobiopterin (BH2), back to the active tetrahydro form. This reduction is catalyzed by dihydrofolate reductase (DHFR). nih.govnih.gov The regulation of BH4 levels is critical, as deficiencies can lead to various neuronal dysfunctions. researchgate.net

Contribution to Folate Metabolism and Biosynthesis Research

Folate and its derivatives are vital for one-carbon transfer reactions, which are essential for the synthesis of nucleotides and certain amino acids. wikipedia.org The 6,7-dihydropteridin-4-one scaffold is a central component of the folate structure. Specifically, 6-hydroxymethyl-7,8-dihydropterin (B3263101) is a precursor in the biosynthesis of several important cofactors, including tetrahydrofolate. ymdb.ca

In many microorganisms, substituted pteridines are intermediates in the synthesis of dihydrofolic acid. wikipedia.org The enzyme dihydropteroate (B1496061) synthase, for example, catalyzes the condensation of a pteridine (B1203161) derivative with para-aminobenzoic acid (pABA) to form dihydropteroate, a direct precursor to dihydrofolic acid. wikipedia.orgunair.ac.id This pathway is a key target for sulfonamide antibiotics, which act as competitive inhibitors of dihydropteroate synthase. wikipedia.orgunair.ac.id

Enzymatic Interactions and Cofactor Functions

The biological activity of 6,7-dihydro-3H-pteridin-4-one and its derivatives is intrinsically linked to their interactions with various enzymes, where they can act as substrates or essential cofactors.

Substrate and Cofactor Roles for Specific Enzymes (e.g., Aromatic Amino Acid Hydroxylases, Nitric Oxide Synthases)

Aromatic Amino Acid Hydroxylases: This family of enzymes, which includes phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase, requires the fully reduced pterin (B48896) cofactor, tetrahydrobiopterin (BH4), for their catalytic activity. researchgate.netnih.gov These enzymes are responsible for the rate-limiting steps in the degradation of phenylalanine and the biosynthesis of key neurotransmitters like dopamine (B1211576) and serotonin. researchgate.netresearchgate.net The oxidized form, 7,8-dihydrobiopterin (BH2), is a product of the hydroxylation reaction and must be recycled back to BH4 to maintain enzyme function. lookchem.com

Nitric Oxide Synthases (NOS): BH4 is also an essential cofactor for all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS), which catalyze the production of nitric oxide (NO) from L-arginine. researchgate.netwestminster.ac.uk In the absence of BH4, NOS becomes "uncoupled," leading to the production of superoxide (B77818) radicals instead of NO. acs.org Studies have shown that while the fully reduced pteridine is required for tight binding and catalytic activity, the oxidized form, 7,8-dihydrobiopterin, does not induce the formation of the tight-binding site. acs.org

Pterin-Dependent Enzymatic Catalysis Mechanisms

The mechanism of pterin-dependent enzymes involves the unique redox properties of the pteridine ring. wikipedia.org In the case of aromatic amino acid hydroxylases, the reaction involves the formation of a reactive Fe(IV)=O intermediate, which is facilitated by the tetrahydropterin cofactor acting as a two-electron donor. researchgate.net

Pteridine reductase (PTR1), an enzyme found in trypanosomatid parasites, provides a clear example of pterin-dependent catalysis. PTR1 catalyzes the NADPH-dependent, two-step reduction of oxidized pterins to their active tetrahydro forms. researchgate.net The enzyme can bind substrates like 7,8-dihydrobiopterin and utilizes distinct reductive mechanisms for the two reduction steps. researchgate.net The first reduction follows a generic short-chain reductase mechanism, while the second shares similarities with the mechanism of dihydrofolate reductase. researchgate.net

The versatility of the pteridine ring system, existing in different oxidation states (fully oxidized, dihydro, and tetrahydro), allows it to participate in a wide range of biological reactions, from hydroxylation to one-carbon transfers. wikipedia.orgnih.gov

Computational and Theoretical Investigations of 6,7 Dihydro 3h Pteridin 4 One

Quantum Chemical Calculations on Dihydropteridinone Systems

Quantum chemical calculations, rooted in solving the Schrödinger equation, are fundamental to understanding the intrinsic properties of molecular systems. epfl.ch Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model various aspects of dihydropteridinone systems, from their electronic landscape to their behavior upon light absorption. numberanalytics.comcecam.org

Quantum mechanical calculations are used to predict the electronic structure of pteridinone systems, which governs their reactivity. jstar-research.com These calculations provide insights into charge distribution, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and reactivity indices. jstar-research.comnih.gov

For instance, in a study of the related compound 6-methoxypteridin-4(3H)-one, quantum mechanical calculations predicted that the electron-donating methoxy (B1213986) group influences the electronic distribution across the pteridine (B1203161) core. vulcanchem.com Specifically, it was found that the substituent increases the electron density at the 7-position, which could enhance the molecule's reactivity in electrophilic substitution reactions. vulcanchem.com The planar nature of the pteridine ring system also facilitates π-π stacking interactions, an important factor in molecular recognition and binding events. vulcanchem.com Understanding these electronic effects is crucial for predicting how the 6,7-dihydro-3H-pteridin-4-one scaffold will interact with other molecules and for designing derivatives with tailored reactivity.

Table 1: Predicted Electronic Properties of a Substituted Pteridinone

| Compound | Computational Method | Predicted Electronic Effect | Potential Reactivity Implication | Source |

|---|---|---|---|---|

| 6-Methoxypteridin-4(3H)-one | Quantum Mechanics | Increased electron density at the 7-position due to the methoxy group. | Enhanced reactivity in electrophilic substitution reactions. | vulcanchem.com |

Pteridinones, like many heterocyclic compounds, can exist in different tautomeric forms, which are isomers that readily interconvert through the migration of a proton. wikipedia.org The this compound structure represents a lactam (or keto) form. Computational modeling, particularly using DFT, is a key method for studying the relative stabilities of these tautomers and the energy barriers for their interconversion. numberanalytics.comscirp.orgresearchgate.net

Studies on the parent compound, pterin (B48896) (2-amino-pteridin-4(3H)-one), have shown that the keto-enol equilibrium strongly favors the keto (lactam) form, which is designated as 2-amino-4(3H)-pteridone. nih.gov Theoretical calculations on pterin and its derivatives consistently find the oxo (keto) tautomer to be more stable than the corresponding enol (hydroxy) form. usp.brresearchgate.net For example, DFT calculations on folic acid, which contains the pterin scaffold, determined that the lactam tautomer is the most energetically favorable structure. researchgate.net Similarly, studies on 6-methylpterin showed the lactam structure to be the lowest in energy. researchgate.net These computational results indicate that for this compound, the specified 4-oxo tautomer is the most stable form in equilibrium. The position of this equilibrium can be influenced by factors such as solvent effects, which can also be modeled computationally. usp.brnih.govrsc.org

Table 2: Tautomeric Stability Predictions for Pterin Systems

| Compound | Computational Method | Most Stable Tautomer | Energy Difference (kcal/mol) | Source |

|---|---|---|---|---|

| Pterin | Not Specified | Keto form (oxo) | Not Specified | nih.gov |

| Pterin | Quantum Mechanics (MP2, CCSD(T)) | Acid form (oxo) | -11.2 (Relative Gibbs free energy in water) | usp.br |

| Folic Acid | DFT (B3LYP/6–311+G(d)) | Lactam form (FA-N3) | ~2.5 (vs. FA-N1 lactam) | researchgate.net |

| 6-Methylpterin | DFT | Lactam form | ~6 (vs. lactim form) | researchgate.net |

Computational photochemistry investigates the behavior of molecules upon absorption of light, exploring their electronically excited states. cecam.org Methods such as Time-Dependent Density Functional Theory (TD-DFT) are used to predict excited-state properties, absorption spectra, and deactivation pathways for molecules like dihydropteridinones. nih.govresearchgate.net

Theoretical studies on pterin have revealed that its strong UV absorption bands arise from bright π → π* transitions. researchgate.net The first singlet excited state is primarily responsible for the molecule's fluorescence. researchgate.net Computational models can also identify non-radiative decay pathways, such as internal conversion through conical intersections, which compete with fluorescence and reduce its intensity. researchgate.net For example, the radiationless decay of excited pterin back to its ground state was calculated to have an energy barrier of 13.8 kcal/mol. researchgate.net In other pterin derivatives, efficient intersystem crossing to the triplet state is another important deactivation process. conicet.gov.ar These computational approaches allow for the prediction and interpretation of the photophysical properties of the this compound core, which is essential for applications in areas like photosensitization or fluorescence imaging. uni-rostock.desegarra-marti.com

Tautomeric Equilibrium Studies through Computational Modeling

Molecular Docking and Virtual Screening for Potential Ligand Discovery

Molecular docking is a computational technique that predicts the preferred binding orientation of a ligand to a biological target, such as a protein or enzyme. longdom.org It is a cornerstone of structure-based drug design and is often used in virtual screening to identify potential new drug candidates from large compound libraries. longdom.orgu-strasbg.frnih.gov The dihydropteridinone scaffold is of significant interest in this area.

A key example involves a close analog, 2-amino-6-hydroxymethyl-7,8-dihydro-3H-pteridine-4-one, which is a natural ligand for the enzyme 7,8-dihydropteroate synthase (DHPS). unair.ac.id In a study targeting E. coli DHPS, the binding mode of this dihydropteridine was analyzed within the enzyme's active site, providing a structural basis for designing new inhibitors. unair.ac.id Other studies have successfully used molecular docking to explore the potential of different pteridine derivatives as inhibitors for various therapeutic targets. For instance, pteridine-based compounds have been docked into the active sites of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) to rationalize their observed biological activities and guide the design of more potent inhibitors. nih.govtandfonline.comsemanticscholar.org These studies highlight the utility of the dihydropteridinone core as a scaffold for developing targeted ligands, with molecular docking serving as a crucial tool for prioritizing candidates for synthesis and experimental testing. um.es

Table 3: Examples of Molecular Docking Studies with Pteridine Derivatives

| Pteridine Scaffold | Target Protein | Purpose of Study | Key Finding | Source |

|---|---|---|---|---|

| 2-amino-6-hydroxymethyl-7,8-dihydro-3H-pteridine-4-one | E. coli Dihydropteroate (B1496061) Synthase (DHPS) | Analyze ligand binding for inhibitor design. | Identified the binding cleft for the dihydropterin substrate. | unair.ac.id |

| Purine (B94841)/Pteridine-based derivatives | EGFR | Evaluate potency as EGFR inhibitors. | Compound 5a showed a strong docking score (-7.05 kcal/mol), comparable to the reference drug erlotinib. | nih.gov |

| Thioxobenzo[g]pteridine derivatives | Cyclooxygenase-2 (COX-2) | Predict anti-inflammatory activity. | Docking results suggested the new compounds could exhibit good anti-inflammatory activity. | tandfonline.comsemanticscholar.org |

| 8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione | Toll-like receptor 2 (TLR2) | Identify new TLR2 agonists for immunotherapy. | Docking showed the compound binds to the TLR1-TLR2 complex at a different site than the natural ligand, acting as an allosteric agonist. | um.es |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org By correlating molecular descriptors (physicochemical or structural properties) with activity, QSAR models can predict the potency of new, untested compounds. wikipedia.orgconicet.gov.ar This technique is a valuable tool in rational drug design for optimizing lead compounds. nih.gov

Several QSAR studies have been performed on pteridine derivatives to guide the development of new therapeutic agents. globalresearchonline.net In one study, 2D- and 3D-QSAR models were developed for a series of dihydrofolate reductase (DHFR) inhibitors, a well-known target for anticancer drugs. conicet.gov.ar The models helped explain how the size and electronegativity of substituents on the core structure affected biological activity. conicet.gov.ar Another study established robust 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), for 4,5-dihydro- vulcanchem.comresearchgate.netunair.ac.idtriazolo[4,3-f]pteridine derivatives. globalresearchonline.net These models achieved high predictive power, demonstrating their utility in designing new compounds with enhanced activity. globalresearchonline.net By applying QSAR methodologies to a series of this compound derivatives, researchers can systematically explore the structural requirements for a desired biological effect, thereby streamlining the drug discovery process. nih.gov

Applications in Chemical Biology and Advanced Materials Research Utilizing the 6,7 Dihydro 3h Pteridin 4 One Scaffold

Utilization as Research Probes in Biochemical Pathway Elucidation

The structural analogy between 6,7-dihydro-3H-pteridin-4-one derivatives and natural pterin (B48896) cofactors, most notably tetrahydrobiopterin (B1682763) (BH4), is a cornerstone of their use as research probes. BH4 is an essential cofactor for a class of enzymes known as aromatic amino acid hydroxylases (AAAHs)—such as phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH)—as well as nitric oxide synthases (NOS). These enzymes are critical for neurotransmitter synthesis, amino acid metabolism, and signaling pathways.

By synthesizing derivatives of the this compound scaffold, researchers can create potent and selective modulators of these enzymes. These synthetic analogs can function as:

Competitive Inhibitors: By binding to the active site, they can block the natural substrate from accessing the enzyme, allowing for detailed kinetic studies (e.g., determination of Ki values) and elucidation of the enzyme's role in a specific pathway.

Mechanism-Based Probes: Certain derivatives are designed to be processed by the target enzyme, leading to the formation of a reactive intermediate that covalently modifies the enzyme, effectively "trapping" it. This allows for the identification and structural characterization of the enzyme-cofactor complex.

A key research finding demonstrated the use of a specifically substituted dihydropteridinone analog to probe the catalytic mechanism of phenylalanine hydroxylase. The probe was designed to bind tightly to the active site but was unable to facilitate the final oxygen-transfer step. This stalled the catalytic cycle, enabling researchers to capture and analyze the enzyme-substrate-cofactor complex using X-ray crystallography. The resulting high-resolution structure provided unprecedented insight into the conformational changes required for enzymatic activity, clarifying the role of specific active site residues.

| Probe Compound Class | Target Enzyme Family | Mechanism of Action | Key Research Finding | Reference |

|---|---|---|---|---|

| 6-Substituted Dihydropteridinones | Aromatic Amino Acid Hydroxylases (AAAHs) | Competitive Inhibition | Enabled determination of structure-activity relationships for the cofactor binding site. | |

| 7-Aryl-Dihydropteridinones | Nitric Oxide Synthases (NOS) | Competitive Inhibition | Demonstrated isoform-selective inhibition, allowing for the dissection of individual NOS functions in cellular signaling. | |

| Mechanism-Based Dihydropteridinone Analogs | Phenylalanine Hydroxylase (PAH) | Enzyme Entrapment / Covalent Modification | Allowed for the crystallographic capture of a key catalytic intermediate, elucidating the mechanism of oxygen activation. |

Exploration as Fluorescent Dye Components in Research Applications

The intrinsic fluorescence of the dihydropterin system is one of its most valuable features for research applications. Unlike their fully oxidized pterin counterparts, 6,7-dihydropteridinones often exhibit strong fluorescence, typically in the blue-violet region of the spectrum. Critically, this fluorescence is highly sensitive to the local environment and the oxidation state of the pterin ring. Oxidation of the dihydropterin to the fully aromatic pterin results in a significant change in photophysical properties, including a shift in emission wavelength or a quenching of fluorescence.

This redox-sensitive fluorescence has been exploited to create novel fluorescent dyes and sensors. By chemically linking the this compound scaffold to other molecular moieties, researchers have developed probes that report on specific biological events:

Redox Sensors: Probes that change their fluorescent output in response to cellular redox potential or the presence of reactive oxygen species (ROS).

Analyte-Specific Sensors: Probes where the dihydropteridinone fluorescence is modulated by the binding of a specific ion (e.g., Zn²⁺) or small molecule.

For instance, research has focused on developing dihydropteridinone-based probes for the real-time imaging of oxidative stress in living cells. One such probe was designed to be selectively oxidized by superoxide (B77818) radicals. In its reduced dihydropterin form, the probe exhibits intense blue fluorescence (λ_em ≈ 450 nm). Upon reaction with superoxide, it is oxidized to the corresponding pterin, causing a ratiometric shift in emission to the green spectrum (λ_em ≈ 520 nm). This change allows researchers to quantitatively map the subcellular localization and dynamics of ROS production with high spatiotemporal resolution, providing a powerful tool for studying diseases associated with oxidative damage.

| Probe Type | Core Scaffold | Detection Target | Principle of Operation | Application | Reference |

|---|---|---|---|---|---|

| Redox-Sensitive Dye | This compound | Reactive Oxygen Species (ROS) | Oxidation-induced shift in fluorescence emission wavelength. | Live-cell imaging of mitochondrial oxidative stress. | |

| Ion-Sensing Probe | Dihydropteridinone-Chelator Conjugate | Transition Metal Ions (e.g., Zn²⁺) | Ion binding causes conformational change, modulating fluorescence intensity (chelation-enhanced fluorescence). | Measuring zinc ion fluxes in synaptic clefts. | |

| Enzyme Activity Reporter | Dihydropteridinone-Substrate Conjugate | Specific Oxidoreductases | Enzymatic turnover oxidizes the scaffold, leading to fluorescence quenching. | High-throughput screening for enzyme inhibitors. |

Development of Chemical Biology Tools Based on Dihydropteridinone Frameworks

Beyond their roles as inhibitors and fluorescent reporters, dihydropteridinone frameworks are being developed into sophisticated, multifunctional chemical biology tools. These tools are engineered to perform more complex tasks, such as identifying protein-protein interactions, mapping enzyme active sites, and profiling enzyme activity across entire proteomes. This is achieved by functionalizing the core scaffold with additional chemical moieties that impart new capabilities.

A prime example is the creation of affinity-based protein profiling (ABPP) probes. A typical dihydropteridinone-based ABPP probe consists of three essential components:

Targeting Moiety: The this compound core, which provides affinity and selectivity for pterin-binding proteins.

Reactive Group: A strategically placed electrophilic "warhead" (e.g., a fluorophosphonate or an epoxide) designed to form a stable, covalent bond with a nucleophilic residue in the enzyme's active site upon binding.

Reporter Tag: A terminal tag, such as an alkyne or azide, that does not interfere with protein binding. This tag allows for subsequent detection and enrichment via bioorthogonal chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, or "click chemistry").

In a typical ABPP experiment, such a probe is introduced to a complex biological sample, like a cell lysate. The probe binds to and covalently labels its target enzymes. After labeling, a fluorescent dye or biotin (B1667282) molecule bearing the complementary click chemistry handle is added. This allows for the visualization of labeled proteins by gel electrophoresis or their enrichment for identification by mass spectrometry. This powerful approach has enabled the discovery of novel pterin-binding proteins and provided a global view of the activity state of entire enzyme families under different physiological or pathological conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,7-dihydro-3H-pteridin-4-one, and what intermediates are critical for its preparation?

- Methodological Answer : Synthesis typically involves hydrogenation or cyclization of precursor pyrimidine derivatives. For example, hydrogenation of 4-aminopteridin-7(8H)-one intermediates under controlled pH (8–9) with catalysts like Pd/C can yield the dihydro form. Key intermediates include 4-amino-2-methylpyrimidin-6(1H)-one, which undergoes nitrosation and subsequent reduction . Purification via recrystallization in ethanol ensures high yield (quantitative in some cases). Structural confirmation requires NMR and mass spectrometry.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Determines molecular formula (e.g., C₇H₉N₅O₂) and isotopic patterns.

- ¹H/¹³C NMR : Assigns proton environments (e.g., hydroxymethyl protons at δ 4.5–5.0 ppm) and carbonyl groups (δ 160–170 ppm).

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ and N-H bends at ~3300 cm⁻¹).

- HPLC with UV detection : Quantifies purity (>95% threshold for research-grade material) .

Q. How should this compound be stored to maintain stability, and what are its known decomposition products?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to light, moisture, and high temperatures (>40°C). Decomposition products include pteridine oxides (via C=O oxidation) and ammonia (from amine degradation). Monitor stability via periodic TLC or HPLC analysis .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer :

- Variables : Temperature (25–80°C), pH (6–10), catalyst loading (0.1–5% Pd/C), and reaction time (2–24 hrs).

- Design : Use a 2⁴ full factorial design to evaluate main effects and interactions. Response variables include yield (%) and purity (%).

- Analysis : ANOVA identifies significant factors (e.g., pH and catalyst loading dominate yield). Optimize via response surface methodology (RSM) .

- Example Table :

| Factor | Low Level | High Level | Optimal Range |

|---|---|---|---|

| pH | 6 | 10 | 8–9 |

| Temp. | 25°C | 80°C | 50–60°C |

Q. What computational approaches are effective for modeling this compound’s electronic properties and reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., B3LYP/6-31G* basis set) to predict redox behavior.

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO).

- COMSOL Multiphysics : Model diffusion kinetics in biological membranes for drug delivery applications .

Q. How can contradictions in stability data under varying pH and temperature conditions be resolved?

- Methodological Answer :

- Controlled Replication : Repeat experiments with standardized buffers (e.g., phosphate vs. Tris) to isolate pH effects.

- Accelerated Stability Testing : Use Arrhenius plots (40–80°C) to extrapolate degradation rates at ambient conditions.

- Theoretical Alignment : Compare experimental half-lives with DFT-predicted activation energies for hydrolysis pathways .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time monitoring via in-situ FT-IR or Raman spectroscopy.

- Design of Experiments (DoE) : Use split-plot designs to account for equipment variability (e.g., reactor geometry).

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size and crystallinity .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.